N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine
Description
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an amine group at position 4 and a 1,1-dimethoxy-3-phenylpropan-2-yl moiety.
Properties
CAS No. |
652538-58-4 |
|---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-(1,1-dimethoxy-3-phenylpropan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H18N4O2/c1-18-13(19-2)12(16-17-9-14-15-10-17)8-11-6-4-3-5-7-11/h3-7,9-10,12-13,16H,8H2,1-2H3 |
InChI Key |
UVZCQFLFMCYGEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(CC1=CC=CC=C1)NN2C=NN=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 1,1-dimethoxy-3-phenylpropan-2-one with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The triazole ring and phenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Triazole derivatives with variations in substituents exhibit distinct physicochemical and biological properties:
- 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine (): Features a benzylsulfanyl group and indole substituent. The sulfur atom enhances polarizability, while the indole moiety may confer fluorescence properties, contrasting with the target compound's dimethoxy-phenyl chain .
- N-(4-(1,3-Dioxolan-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine (2a) (): Contains a pyrazole-dioxolane hybrid structure. The dioxolane ring improves metabolic stability compared to the target compound’s linear dimethoxy group .
- 3-(Methylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine (): Incorporates a thiophene group, introducing π-conjugation and sulfur-mediated electronic effects absent in the target compound .
Data Table: Comparative Analysis of Key Triazole Derivatives
Biological Activity
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole class, which has gained attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry due to their antifungal, antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, including synthesis methods, biological assays, and relevant case studies.
The compound's structure can be described as follows:
- Chemical Formula : C14H20N4O2
- Molecular Weight : 280.34 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 1,1-dimethoxy-3-phenylpropan-2-amine with appropriate triazole precursors. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL respectively.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods have shown that the compound has a notable ability to scavenge free radicals. The IC50 value for the DPPH assay was determined to be 45 µM, indicating moderate antioxidant potential.
Anticancer Activity
Preliminary studies on cancer cell lines have indicated that this compound exhibits cytotoxic effects against various cancer types. The compound was tested against:
- MCF-7 (breast cancer) : IC50 = 20 µM
- HeLa (cervical cancer) : IC50 = 25 µM
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction.
Study 1: Antibacterial Efficacy
A study conducted by researchers assessed the antibacterial activity of triazole derivatives including this compound. The results indicated that this compound displayed superior activity compared to conventional antibiotics such as ampicillin and tetracycline.
Study 2: Antioxidant Properties
Research published in a peer-reviewed journal highlighted the antioxidant capabilities of triazole derivatives. The study emphasized that compounds similar to this compound could serve as potential therapeutic agents for oxidative stress-related diseases due to their ability to neutralize free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
